4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid

説明

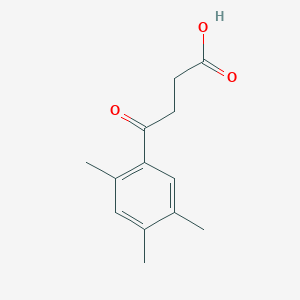

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups and a butyric acid moiety with a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,4,5-trimethylbenzaldehyde and ethyl acetoacetate.

Condensation Reaction: These starting materials undergo a Claisen condensation reaction in the presence of a base such as sodium ethoxide.

Hydrolysis and Decarboxylation: The resulting product is then hydrolyzed and decarboxylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxylic or ketone groups.

Reduction: Formation of 4-(2,4,5-Trimethylphenyl)-4-hydroxybutyric acid.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of various derivatives that can be exploited in pharmaceutical and industrial applications. The compound can undergo several types of reactions:

- Oxidation : This process can convert the compound into corresponding carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction : The ketone group can be reduced to an alcohol with sodium borohydride or lithium aluminum hydride.

- Electrophilic Aromatic Substitution : The phenyl ring can participate in substitution reactions using reagents such as bromine or nitric acid.

Biological Research Applications

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Activity : In vitro studies have demonstrated its inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antimicrobial drug development.

- Antioxidant Properties : Studies utilizing DPPH and ABTS assays revealed significant radical scavenging activity, indicating its potential as an antioxidant.

- Anti-inflammatory Effects : In vivo models have shown that administration of this compound can reduce inflammation induced by carrageenan, suggesting its utility in treating inflammatory conditions .

Medicinal Chemistry Applications

Drug Development Potential

The unique structural features of this compound make it a candidate for drug development. Its derivatives have been studied for their therapeutic effects on various conditions:

- Immunological Disorders : Some derivatives are being explored for their immunosuppressive effects and potential use in treating autoimmune diseases.

- Anti-inflammatory Treatments : Patents have been filed for the use of 4-oxobutanoic acid derivatives in treating inflammation and related pathologies .

Case Studies

| Study Focus | Findings |

|---|---|

| Antioxidant Study | Significant radical scavenging activity compared to standard antioxidants. |

| Anti-inflammatory | Reduced paw edema in carrageenan-induced inflammation models, indicating anti-inflammatory potential. |

| Antimicrobial Evaluation | Inhibition of Staphylococcus aureus and Escherichia coli, supporting antimicrobial drug development. |

Detailed Case Study Insights

- Antioxidant Capacity : A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that this compound exhibited significant radical scavenging activity compared to established antioxidants.

- Anti-inflammatory Research : In an experimental model involving carrageenan-induced inflammation in rats, the administration of this compound resulted in a statistically significant reduction in paw edema compared to controls.

- Antimicrobial Evaluation : In vitro tests demonstrated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents .

作用機序

The mechanism of action of 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid: Similar structure but with a different methyl substitution pattern.

4-(2,5-Dimethylphenyl)-4-oxobutyric acid: Lacks one methyl group compared to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid.

4-(2,4-Dimethylphenyl)-4-oxobutyric acid: Another variant with a different methyl substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity

生物活性

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid (CAS No. 89080-36-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a phenyl ring substituted with three methyl groups and a ketone functional group attached to a butyric acid moiety. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid moiety can engage in hydrogen bonding, influencing enzyme activity and receptor binding.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : The compound has been studied for its potential to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against specific bacterial strains.

Data Table: Summary of Biological Activities

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant radical scavenging activity compared to standard antioxidants.

- Anti-inflammatory Research : In an in vivo model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antimicrobial drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves a Friedel-Crafts acylation or esterification of 2,4,5-trimethylbenzene derivatives. For example, 4-oxobutyric acid derivatives are often synthesized via esterification of the corresponding aryl ketone with ethanol or methanol under acidic catalysis (e.g., H₂SO₄ or HCl) at reflux conditions . Optimization includes controlling stoichiometry, reaction time, and temperature to minimize side reactions like over-oxidation. Purity is enhanced via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.4 ppm for aryl-CH₃) and the ketone (δ ~200–210 ppm in ¹³C). The carboxylic acid proton appears as a broad peak at δ 10–12 ppm .

- IR : Strong absorption bands for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch) .

- MS : Molecular ion peak [M+H]⁺ should match the molecular weight (C₁₃H₁₆O₃: 220.27 g/mol). Fragmentation patterns confirm the phenyl and oxobutyric acid moieties .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Methodology :

- Solubility : Poor in water due to hydrophobic trimethylphenyl and carboxylic acid groups. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .

- logP : Predicted logP ~2.5 (via computational tools like ChemAxon), indicating moderate lipophilicity. This affects membrane permeability in biological studies .

Advanced Research Questions

Q. How do the methyl substituents on the phenyl ring impact the compound’s reactivity and interaction with biological targets?

- Methodology : The 2,4,5-trimethyl groups enhance steric hindrance, reducing electrophilic substitution reactivity. However, they increase lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Comparative studies with analogs (e.g., 4-fluorophenyl or methoxy-substituted derivatives) show methyl groups stabilize π-π interactions in protein-ligand docking .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be addressed?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid improves peak resolution. For trace analysis, LC-MS/MS with MRM transitions (e.g., m/z 220 → 177) enhances sensitivity .

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled across different assay systems?

- Methodology :

- Dose-Response Analysis : Test across a wider concentration range (nM to mM) to identify therapeutic windows.

- Assay Conditions : Vary pH, serum concentration, or incubation time to mimic physiological environments.

- Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to differentiate pathways affected in antimicrobial vs. cytotoxic responses .

Q. Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How can reproducibility issues be mitigated?

- Methodology :

- Parameter Standardization : Strictly control anhydrous conditions for acid-catalyzed reactions to prevent hydrolysis .

- Byproduct Analysis : Use GC-MS to identify impurities (e.g., over-esterified derivatives) and adjust reaction stoichiometry .

- Collaborative Validation : Cross-validate protocols with independent labs using identical starting materials .

Q. Methodological Tables

特性

IUPAC Name |

4-oxo-4-(2,4,5-trimethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-6-10(3)11(7-9(8)2)12(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQTWJNRKGJMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645490 | |

| Record name | 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89080-36-4 | |

| Record name | 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。